molecular formula C13H19N3O3S B7152520 N-(cyclobutylmethylsulfonyl)-5-cyclopropyl-1-methylpyrazole-4-carboxamide

N-(cyclobutylmethylsulfonyl)-5-cyclopropyl-1-methylpyrazole-4-carboxamide

Cat. No.: B7152520
M. Wt: 297.38 g/mol
InChI Key: OMTHEDIUCJXALA-UHFFFAOYSA-N
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Description

N-(cyclobutylmethylsulfonyl)-5-cyclopropyl-1-methylpyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclobutylmethylsulfonyl group and a cyclopropyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethylsulfonyl)-5-cyclopropyl-1-methylpyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Sulfonylation: The cyclobutylmethylsulfonyl group is introduced through a sulfonylation reaction, typically using cyclobutylmethyl sulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(cyclobutylmethylsulfonyl)-5-cyclopropyl-1-methylpyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to known bioactive compounds suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in the treatment of various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new agrochemicals, such as herbicides and pesticides, due to its potential biological activity.

Mechanism of Action

The mechanism by which N-(cyclobutylmethylsulfonyl)-5-cyclopropyl-1-methylpyrazole-4-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethylsulfonyl)-5-cyclopropyl-1-methylpyrazole-4-carboxamide
  • N-(cyclobutylmethylsulfonyl)-5-cyclopropyl-1-ethylpyrazole-4-carboxamide

Uniqueness

N-(cyclobutylmethylsulfonyl)-5-cyclopropyl-1-methylpyrazole-4-carboxamide is unique due to the combination of its cyclobutylmethylsulfonyl and cyclopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(cyclobutylmethylsulfonyl)-5-cyclopropyl-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-16-12(10-5-6-10)11(7-14-16)13(17)15-20(18,19)8-9-3-2-4-9/h7,9-10H,2-6,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTHEDIUCJXALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NS(=O)(=O)CC2CCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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